An In-depth Technical Guide to 5-Bromo-4-fluoro-2-methylanisole: A Versatile Building Block for Advanced Research
An In-depth Technical Guide to 5-Bromo-4-fluoro-2-methylanisole: A Versatile Building Block for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-4-fluoro-2-methylanisole (CAS Number: 1785363-64-5), a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Due to its recent emergence, publicly available experimental data is limited. This document compiles available information and provides expert analysis based on the established chemistry of analogous compounds to offer a predictive and practical guide for its use.
Core Molecular Attributes and Physicochemical Properties
5-Bromo-4-fluoro-2-methylanisole is a polysubstituted aromatic ether. Its structure, featuring a bromine atom, a fluorine atom, a methyl group, and a methoxy group on a benzene ring, offers a unique combination of steric and electronic properties, making it a valuable intermediate for targeted chemical synthesis.
Table 1: Physicochemical Properties of 5-Bromo-4-fluoro-2-methylanisole
| Property | Value | Source/Comment |
| CAS Number | 1785363-64-5 | [Synquest Labs[1]] |
| Molecular Formula | C₈H₈BrFO | [Synquest Labs[1]] |
| Molecular Weight | 219.05 g/mol | [BLD Pharm[2], Synquest Labs[1]] |
| Appearance | Not specified (likely a solid or liquid) | Inferred from related compounds. |
| Melting Point | No experimental data available. | For comparison, 5-Bromo-4-fluoro-2-methylaniline has a melting point of 86-90 °C.[3] |
| Boiling Point | No experimental data available. | |
| Density | No experimental data available. | |
| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and dichloromethane. Limited solubility in water. | Based on the properties of other methylanisoles.[4] |
| SMILES | COC1=CC(Br)=C(F)C=C1C | [BLD Pharm[2]] |
| Synonyms | 1-Bromo-2-fluoro-5-methoxy-4-methylbenzene, 5-Bromo-4-fluoro-2-methylphenyl methyl ether, 4-Bromo-5-fluoro-2-methoxytoluene | [Synquest Labs[1]] |
Spectroscopic and Analytical Characterization
While experimental spectra for 5-Bromo-4-fluoro-2-methylanisole are not widely published, predictive data and analysis of related structures can guide its characterization.
Mass Spectrometry
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Table 2: Predicted Mass Spectrometry Data for 2-bromo-5-fluoro-4-methylanisole (an isomer)
| Adduct | m/z |
| [M+H]⁺ | 218.98154 |
| [M+Na]⁺ | 240.96348 |
| [M-H]⁻ | 216.96698 |
| [M+NH₄]⁺ | 236.00808 |
| [M+K]⁺ | 256.93742 |
| [M]⁺ | 217.97371 |
| [M]⁻ | 217.97481 |
Data from PubChemLite for a structural isomer, which should have a similar fragmentation pattern.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The aromatic region will be influenced by the substitution pattern, with coupling between the fluorine atom and adjacent protons. The methoxy group will likely appear as a singlet around 3.8 ppm, and the methyl group as a singlet around 2.2-2.4 ppm. The chemical shifts of the aromatic protons will be influenced by the electron-donating methoxy and methyl groups and the electron-withdrawing halogen atoms.[6]
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms attached to the bromine and fluorine will show characteristic shifts, and the C-F coupling will be observable. The use of ¹H broadband decoupling is standard for simplifying ¹³C NMR spectra.[7]
Synthesis and Reactivity
Proposed Synthetic Pathway
A likely synthetic route would involve the bromination of a fluorinated methylanisole precursor. The regioselectivity of the bromination would be a key step to control.
Caption: Proposed synthesis of 5-Bromo-4-fluoro-2-methylanisole.
Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve 4-fluoro-2-methylanisole in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.
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Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) or bromine in the same solvent to the cooled solution while stirring. The reaction should be monitored by thin-layer chromatography (TLC).
-
Reaction: Allow the reaction to proceed at 0 °C to room temperature until the starting material is consumed.
-
Workup: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Chemical Reactivity and Potential for Further Functionalization
The unique arrangement of substituents in 5-Bromo-4-fluoro-2-methylanisole provides several avenues for selective chemical transformations.
-
Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[8][9] This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at this position, making it a valuable tool for building molecular complexity. The reactivity of the C-Br bond is significantly higher than that of the C-F bond in these reactions.[10]
-
Lithiation and Grignard Formation: The bromo-group can be converted into an organolithium or Grignard reagent, which can then be reacted with various electrophiles to introduce new functional groups.
-
Nucleophilic Aromatic Substitution: While the fluorine atom is generally less reactive in cross-coupling reactions, it can be susceptible to nucleophilic aromatic substitution under certain conditions, especially if activated by other electron-withdrawing groups.
Caption: Key reaction pathways for 5-Bromo-4-fluoro-2-methylanisole.
Applications in Drug Discovery and Materials Science
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[11][12][13] Halogenated building blocks like 5-Bromo-4-fluoro-2-methylanisole are therefore of high interest.
-
Medicinal Chemistry: This compound can serve as a key intermediate in the synthesis of novel therapeutic agents. The ability to selectively functionalize the bromo- and fluoro-positions allows for the systematic exploration of the chemical space around a core scaffold. The related compound, 5-Bromo-4-fluoro-2-methylaniline, is a key ingredient in the synthesis of sirtuin 6 (SIRT6) activators, which are being investigated as potential cancer therapeutics.[14] This suggests that derivatives of 5-Bromo-4-fluoro-2-methylanisole could also be explored for their biological activity.
-
Materials Science: The presence of fluorine can impart unique properties to organic materials, such as altered electronic and photophysical characteristics. Fluoro-substituted aromatic compounds are used in the synthesis of liquid crystals, polymers, and other advanced materials.[15]
Safety and Handling
A specific Safety Data Sheet (SDS) for 5-Bromo-4-fluoro-2-methylanisole is not widely available. However, based on the SDS for structurally similar compounds like 4-Bromo-2-fluoroanisole, the following precautions should be taken.[16]
-
Health Hazards: May be harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Use in a well-ventilated area or with a fume hood.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.
-
Incompatible Materials: Strong oxidizing agents.
Conclusion
5-Bromo-4-fluoro-2-methylanisole is a promising and versatile building block for chemical synthesis. Its unique substitution pattern allows for regioselective functionalization, making it a valuable tool for researchers in drug discovery and materials science. While experimental data is currently limited, this guide provides a solid foundation for its safe handling and effective use in the laboratory by drawing on established chemical principles and data from analogous compounds. As research progresses, the full potential of this compound is expected to be further elucidated.
References
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5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. ZaiQi Bio-Tech. [Link]
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Xing, L., et al. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem, 10(4), 715-26. [Link]
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Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886. [Link]
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Suzuki reaction. Wikipedia. [Link]
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Significance of Fluorine in Medicinal Chemistry: A Review. PharmaTutor. [Link]
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Zafrani, Y. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 15(6), 1345-1349. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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2-bromo-5-fluoro-4-methylanisole (C8H8BrFO). PubChemLite. [Link]
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Stereoselective Suzuki Coupling Reaction of an - Amanote. ResearchGate. [Link]
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5-bromo-2-methylanisole. Stenutz. [Link]
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1H NMR of 4-Methylanisole. Chemistry Stack Exchange. [Link]
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5-Bromo-2-fluoroaniline. Chemsrc. [Link]
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Methoxytoluene. Wikipedia. [Link]
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5-Bromo-2-nitroanisole. PubChem. [Link]
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